Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
Description
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a pyrazine derivative featuring a carboxylate methyl ester at position 2, a methoxy group at position 5, and a chlorine substituent at position 4. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in pharmaceuticals, agrochemicals, and flavoring agents .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
LKKPVRFQKHGDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves the reaction of 6-chloro-5-methoxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- In contrast, methyl groups (e.g., Methyl 5-methylpyrazine-2-carboxylate) offer steric hindrance but less electronic influence .
- Lipophilicity : Ethyl esters (e.g., Ethyl 6-chloropyrazine-2-carboxylate) increase logP compared to methyl esters, impacting membrane permeability in drug design .
- Acid/Base Properties : Carboxylic acid derivatives (e.g., 5,6-Dichloropyrazine-2-carboxylic acid) enable salt formation, enhancing solubility for pharmaceutical formulations .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s molecular weight (202.60 g/mol) and polar methoxy group balance lipophilicity and solubility, critical for pharmacokinetics.
- Hydrogen Bonding : Compared to dichloro analogs, the methoxy group increases hydrogen-bond acceptor capacity, influencing crystal packing and solubility .
Biological Activity
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 217.61 g/mol. The compound features a pyrazine ring substituted with a chlorine atom and a methoxy group, contributing to its unique chemical properties. Its melting point ranges from 255-257 °C, with a predicted boiling point of approximately 367.1 °C.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3O3 |
| Molecular Weight | 217.61 g/mol |
| Melting Point | 255-257 °C |
| Boiling Point | ~367.1 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence solubility and reactivity in various environments.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has been investigated for its effectiveness against both gram-positive and gram-negative bacteria, exhibiting significant inhibitory effects on extended-spectrum beta-lactamase (ESBL) producing strains . The mode of action involves suppression of cell wall synthesis, leading to bacterial cell death.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound:
- Tested Pathogens : Included strains such as Escherichia coli and Staphylococcus aureus.
- Results : Showed effective inhibition at concentrations as low as 50 µg/mL, with inhibition rates exceeding 70% against selected strains .
Anticancer Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary findings suggest that it exhibits moderate activity against several types of cancer cells.
Comparative Analysis with Other Compounds
The following table summarizes the antiproliferative activities of this compound compared to established anticancer agents:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | ~20 | Moderate antiproliferative |
| Doxorubicin | ~0.5 | Strong antiproliferative |
| Etoposide | ~1.0 | Strong antiproliferative |
Q & A
Q. What are the established synthetic routes for Methyl 6-chloro-5-methoxypyrazine-2-carboxylate, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation and substitution reactions on pyrazine precursors. For example, analogous compounds like Methyl 5-chloro-6-methylpyrazine-2-carboxylate are synthesized via bromination of methyl 5-methylpyrazine-2-carboxylate in acetic acid at 80°C, followed by purification via silica gel column chromatography (20% ethyl acetate in hexane) . Key optimization parameters include:
- Temperature control : Maintaining 80°C during bromination ensures complete conversion without side reactions.
- Solvent selection : Dichloromethane and ethyl acetate are preferred for extraction due to their compatibility with pyrazine derivatives.
- Purification : HPLC is critical for monitoring intermediate purity, with yields improved by iterative recrystallization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming substituent positions and hydrogen-bonding patterns .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., methoxy at δ 3.9–4.1 ppm, carboxylate at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 217.03 for CHClNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?
Methodological Answer: Contradictions in NMR or mass spectra often arise from residual solvents, tautomerism, or incomplete purification. Strategies include:
- Multi-technique cross-validation : Combine X-ray (for solid-state structure) with solution-state NMR to identify dynamic effects .
- Dynamic HPLC-MS : Track reaction intermediates in real-time to pinpoint side products (e.g., brominated byproducts in ) .
- Statistical analysis : Use principal component analysis (PCA) on spectral datasets to isolate outliers caused by impurities .
Q. What strategies are employed to elucidate the reaction mechanisms of nucleophilic substitution in this compound under varying conditions?
Methodological Answer: Mechanistic studies focus on:
- Kinetic isotope effects (KIE) : Compare for reactions with deuterated nucleophiles to distinguish SN1 vs. SN2 pathways .
- Computational modeling : Density functional theory (DFT) simulations predict transition states and activation energies for substitutions at the chloro position .
- Trapping intermediates : Use low-temperature NMR (-40°C) to stabilize and identify reactive intermediates (e.g., Meisenheimer complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
